Cas no 917246-32-3 (Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-)
917246-32-3 structure
Product Name:Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-
Numero CAS:917246-32-3
MF:C16H19NO
MW:241.328164339066
MDL:MFCD08687170
CID:4317749
PubChem ID:26189115
Update Time:2025-08-04
Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-
- 2-[3-(TERT-BUTYL)PHENOXY]ANILINE
- AKOS009371907
- 917246-32-3
- 2-(3-tert-butylphenoxy)benzenamine
- SB80983
- 2-(3-tert-butylphenoxy)aniline
- 2-(3-(tert-Butyl)phenoxy)aniline
-
- MDL: MFCD08687170
- Inchi: 1S/C16H19NO/c1-16(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)17/h4-11H,17H2,1-3H3
- Chiave InChI: HRVBIEDGMMFZHG-UHFFFAOYSA-N
- Sorrisi: CC(C1C=CC=C(OC2C(N)=CC=CC=2)C=1)(C)C
Proprietà calcolate
- Massa esatta: 241.146664230Da
- Massa monoisotopica: 241.146664230Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 35.3Ų
Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D584700-500mg |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 500mg |
$495 | 2025-02-28 | |
| eNovation Chemicals LLC | D584700-1g |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 1g |
$745 | 2025-02-28 | |
| Matrix Scientific | 021840-500mg |
2-[3-(tert-Butyl)phenoxy]aniline |
917246-32-3 | 500mg |
$205.00 | 2023-09-11 | ||
| Ambeed | A940419-1g |
2-(3-(tert-Butyl)phenoxy)aniline |
917246-32-3 | 97% | 1g |
$580.0 | 2025-04-15 | |
| eNovation Chemicals LLC | D584700-500mg |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 500mg |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D584700-1g |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 1g |
$745 | 2024-08-03 | |
| eNovation Chemicals LLC | D584700-500mg |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 500mg |
$495 | 2025-02-25 | |
| eNovation Chemicals LLC | D584700-1g |
2-(3-tert-butylphenoxy)benzenamine |
917246-32-3 | 95% | 1g |
$745 | 2025-02-25 |
Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]- Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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